molecular formula C19H15ClN2OS B12135922 (5Z)-2-[(4-chlorophenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one

(5Z)-2-[(4-chlorophenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one

Cat. No.: B12135922
M. Wt: 354.9 g/mol
InChI Key: BWHSFTRUFFZNEW-YMGXUNRSSA-N
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Description

“(5Z)-2-[(4-Chlorophenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one” is a thiazolone derivative characterized by a bicyclic core structure. The compound features a thiazol-4(5H)-one ring substituted at position 2 with a 4-chlorophenylamino group and at position 5 with a (2E)-2-methyl-3-phenylprop-2-en-1-ylidene moiety. Its stereochemistry is defined by the Z-configuration at the 5-position and the E-configuration of the propenylidene group, which are critical for its molecular interactions and stability .

The synthesis of this compound involves a multi-component reaction under mild conditions (room temperature, methanol solvent, potassium carbonate base) with yields exceeding 90% in optimized protocols . Spectral characterization (¹H/¹³C NMR, IR, ESI-MS) confirms the structure, with key signals including the NH stretch at ~3010–3026 cm⁻¹, C=O at ~1710–1720 cm⁻¹, and aromatic resonances at δ 6.64–8.02 ppm in NMR .

Properties

Molecular Formula

C19H15ClN2OS

Molecular Weight

354.9 g/mol

IUPAC Name

(5Z)-2-(4-chlorophenyl)imino-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H15ClN2OS/c1-13(11-14-5-3-2-4-6-14)12-17-18(23)22-19(24-17)21-16-9-7-15(20)8-10-16/h2-12H,1H3,(H,21,22,23)/b13-11+,17-12-

InChI Key

BWHSFTRUFFZNEW-YMGXUNRSSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)Cl)S2

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)Cl)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-[(4-chlorophenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-chloroaniline with a thiazole derivative under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-[(4-chlorophenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a therapeutic agent in treating various diseases:

  • Anticancer Activity : Research indicates that thiazole derivatives can inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. Studies have shown that compounds similar to this one exhibit cytotoxic effects against multiple cancer cell lines, suggesting potential as anticancer agents .
  • Antimicrobial Properties : The compound has been evaluated for its effectiveness against bacterial and fungal strains. Thiazole derivatives are known for their ability to disrupt microbial cell functions, making them candidates for developing new antibiotics .

Biological Mechanisms

The mechanism of action of this compound involves its interaction with biological targets such as enzymes and receptors:

  • Enzyme Inhibition : It may act as an inhibitor for key enzymes involved in metabolic pathways, which could lead to decreased proliferation of cancer cells or bacteria .
  • Receptor Modulation : The compound could modulate receptor activity, influencing various signaling pathways critical for cell survival and function .

Case Study 1: Anticancer Activity

A study published in Molecules demonstrated the synthesis of thiazole derivatives and their evaluation against breast cancer cell lines. The results showed that the compound exhibited significant cytotoxicity with IC50 values indicating strong efficacy compared to standard chemotherapeutic agents. The mechanism was attributed to the induction of apoptosis in cancer cells through caspase activation pathways .

Case Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial properties, thiazole derivatives were tested against resistant strains of bacteria. The study reported that the compound displayed notable antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics, suggesting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of (5Z)-2-[(4-chlorophenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural Variations and Properties

Compound Name Substituents (Benzylidene) Substituents (Phenylamino) Molecular Formula ESI-MS (m/z) Yield (%)
Target Compound (this work) (2E)-2-methyl-3-phenyl 4-chlorophenyl C₁₉H₁₅ClN₂OS 354.9* >90
(Z)-5-(4-Chlorobenzylidene)-2-((4-nitrophenyl)amino)thiazol-4(5H)-one (6g) 4-chlorobenzylidene 4-nitrophenyl C₁₆H₁₀ClN₃O₃S 359.0125 94
(Z)-5-(2-Fluorobenzylidene)-2-(phenylamino)thiazol-4(5H)-one (6e) 2-fluorobenzylidene phenyl C₁₆H₁₁FN₂OS 325.0520 N/A
(Z)-5-(2,4-Dichlorobenzylidene)-2-((4-nitrophenyl)amino)thiazol-4(5H)-one (6i) 2,4-dichlorobenzylidene 4-nitrophenyl C₁₆H₉Cl₂N₃O₃S 395.97* 92

*Calculated from molecular formula.

  • Steric Effects : Bulky substituents (e.g., 2-methyl-3-phenylpropenylidene in the target compound) may reduce solubility but improve membrane permeability .

Computational and Crystallographic Validation

  • SHELX Refinement : The target compound’s structure is validated via single-crystal XRD analyzed using SHELX software, with R-factors < 0.05 .
  • Multiwfn Analysis : Electron localization function (ELF) studies highlight electron-rich regions at the thiazolone carbonyl and propenylidene groups, suggesting nucleophilic attack sites .

Biological Activity

The compound (5Z)-2-[(4-chlorophenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one, a thiazole derivative, has garnered attention due to its diverse biological activities. This article reviews its pharmacological properties, focusing on anticancer, antibacterial, and other relevant activities based on recent research findings.

Structure and Synthesis

The compound features a thiazole ring, which is known for its significant role in medicinal chemistry. The presence of a 4-chlorophenyl group and a substituted enone moiety enhances its biological potential. Various synthetic routes have been explored to create thiazole derivatives with improved efficacy against different biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of thiazole derivatives, including our compound of interest. The following table summarizes the IC50 values of related thiazole compounds against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
4cMCF-7 (breast)2.57
4cHepG2 (liver)7.26
19A549 (lung)0.42
6gBT-474 (breast)0.31

The compound's structure is crucial for its activity; modifications in substituents can lead to significant changes in potency. For instance, the introduction of electron-donating groups has been shown to enhance cytotoxicity against cancer cells.

Thiazole derivatives often exert their anticancer effects through multiple mechanisms, including:

  • Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, preventing proliferation.
  • Apoptosis Induction : Compounds like the one studied can trigger apoptosis via intrinsic pathways.
  • Enzyme Inhibition : Inhibitory effects on enzymes such as 11β-hydroxysteroid dehydrogenase have been observed, which may contribute to their anticancer activity .

Antibacterial Activity

Thiazole compounds are also recognized for their antibacterial properties. The presence of the thiazole ring contributes to the inhibition of Gram-positive bacteria. Studies indicate that modifications can enhance activity against specific bacterial strains:

CompoundBacterial StrainActivityReference
Thiazole Derivative XStaphylococcus aureusEffective
Thiazole Derivative YStreptococcus pneumoniaeModerate

Other Biological Activities

Beyond anticancer and antibacterial effects, thiazole derivatives exhibit a range of biological activities:

  • Antioxidant Activity : Some derivatives have shown significant antioxidant properties, which may protect against oxidative stress-related diseases .
  • Antidiabetic Effects : Certain thiazole compounds have demonstrated hypoglycemic activity, indicating potential use in diabetes management .
  • Antiviral and Antifungal Properties : Thiazoles have been explored for their antiviral and antifungal activities, expanding their therapeutic applications .

Case Studies

  • Study on MCF-7 Cells : A recent investigation demonstrated that the compound significantly inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value comparable to standard chemotherapeutics .
  • Antibacterial Efficacy : In vitro studies revealed that modified thiazole derivatives exhibited potent antibacterial activity against resistant strains of Staphylococcus aureus, highlighting their potential as new antibiotic agents .
  • Mechanistic Insights : Research focusing on enzyme inhibition has provided insights into how these compounds can selectively target cancerous cells while sparing normal cells, suggesting a favorable safety profile for future clinical applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (5Z)-2-[(4-chlorophenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one?

  • Methodology : The compound is typically synthesized via Knoevenagel condensation or cyclization reactions. For example, analogous thiazolidinone derivatives are prepared by refluxing thiosemicarbazides with chloroacetic acid and sodium acetate in DMF/acetic acid mixtures (2–5 hours), followed by recrystallization . Microwave-assisted synthesis has also been employed for related structures, reducing reaction times and improving yields compared to conventional heating .

Q. How can the stereochemistry (Z/E configuration) of the exocyclic double bond in this compound be confirmed?

  • Methodology : Nuclear Overhauser Effect (NOE) NMR experiments are critical. For instance, in structurally similar thiazolidinones, irradiation of the exocyclic methyl group in (Z)-isomers shows NOE correlations with adjacent protons, whereas (E)-isomers lack such interactions. X-ray crystallography is definitive; for example, crystal structures of (5Z)-configured analogs confirm spatial arrangements via hydrogen-bonding networks .

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodology :

  • FT-IR : Detect C=O (1650–1750 cm⁻¹), C=N (1600–1650 cm⁻¹), and N–H (3200–3400 cm⁻¹) stretches .
  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm), thiazole ring protons (δ 7.0–8.0 ppm), and methyl/methylene groups (δ 1.2–2.5 ppm). Coupling constants (e.g., J = 12–15 Hz for trans-alkene protons) help assign double-bond geometry .
  • UV-Vis : Conjugated systems (e.g., exocyclic alkenes) show λmax ~300–350 nm due to π→π* transitions .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity of the target compound?

  • Methodology :

  • Solvent Systems : DMF/acetic acid (1:2 v/v) promotes cyclization in thiazolidinone synthesis, achieving >80% yields .
  • Catalysts : Piperidine (0.5 mL) accelerates Knoevenagel condensations by deprotonating active methylene groups .
  • Microwave Irradiation : For rhodanine analogs, microwave heating at 100°C for 20 minutes improves yields by 15–20% compared to 6-hour reflux .

Q. How do structural modifications (e.g., substituents on the phenyl rings) influence cytotoxic activity?

  • Methodology :

  • In vitro Assays : Test against cancer cell lines (e.g., MCF-7, HEPG-2) using sulforhodamine B (SRB) assays. For example, 4-hydroxyphenyl substituents increase cytotoxicity (IC₅₀ = 8.2 µM) compared to methoxy derivatives (IC₅₀ = 23.5 µM) due to enhanced hydrogen bonding with cellular targets .
  • SAR Analysis : Electron-withdrawing groups (e.g., -Cl) improve activity by modulating electron density on the thiazole ring .

Q. How can computational methods (e.g., DFT) resolve contradictions in spectral data interpretation?

  • Methodology :

  • DFT Calculations : Optimize molecular geometry at the B3LYP/6-311G(d,p) level to predict NMR chemical shifts and vibrational frequencies. For example, deviations >0.3 ppm in ¹³C NMR may indicate incorrect tautomer assignments .
  • Docking Studies : Simulate interactions with biological targets (e.g., EGFR kinase) to rationalize bioactivity discrepancies between analogs .

Q. What strategies address low reproducibility in crystallographic data for this compound?

  • Methodology :

  • Recrystallization Solvents : Use DMF/ethanol (1:1) to obtain single crystals suitable for X-ray diffraction. For similar thiazolidinones, this yielded R-factor = 0.045 .
  • Hydrogen Bonding : Stabilize crystal packing via N–H···O/S interactions, as seen in (5Z)-configured analogs .

Methodological Considerations Table

Aspect Key Parameters Reference
Synthesis Yield Microwave irradiation: 85–90% vs. conventional: 70–75%
Cytotoxicity (IC₅₀) 4-Hydroxyphenyl derivative: 8.2 µM; 4-Methoxyphenyl: 23.5 µM (MCF-7 cells)
DFT Accuracy B3LYP/6-311G(d,p) predicts ¹H NMR shifts within ±0.1 ppm of experimental data

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